2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide
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Overview
Description
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide is a complex organic compound with the molecular formula C10H11N3O2 It is characterized by the presence of nitrile groups, an imide group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-Dicyano-3-ethyl-3-methylglutarimide with morpholine under specific conditions to introduce the morpholinomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide involves its interaction with specific molecular targets. The nitrile groups can form interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dicyano-3-ethyl-3-methylglutarimide
- 2,4-Dicyano-3-methyl-3-phenylglutarimide
- Methyl 2,3-dicyano-3-phenylpropionate
Uniqueness
2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, potentially enhancing its utility in various applications.
Properties
CAS No. |
64635-88-7 |
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Molecular Formula |
C15H20N4O3 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-ethyl-4-methyl-1-(morpholin-4-ylmethyl)-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H20N4O3/c1-3-15(2)11(8-16)13(20)19(14(21)12(15)9-17)10-18-4-6-22-7-5-18/h11-12H,3-7,10H2,1-2H3 |
InChI Key |
BOXCQSCNUFVJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C(=O)N(C(=O)C1C#N)CN2CCOCC2)C#N)C |
Origin of Product |
United States |
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